(E)-N'-(4-methoxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Description
(E)-N'-(4-Methoxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide (CAS: 1477482-59-9) is a hydrazide-derived compound featuring a tetrahydroindazole core linked to a 4-methoxybenzylidene moiety via an E-configured imine bond. Its molecular formula is C₁₆H₁₈N₄O₂, with a molecular weight of 298.346 g/mol (monoisotopic mass: 298.142976 Da) . The 4-methoxy group on the benzylidene substituent contributes to its electronic and steric properties, influencing solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-12-8-6-11(7-9-12)10-17-20-16(21)15-13-4-2-3-5-14(13)18-19-15/h6-10H,2-5H2,1H3,(H,18,19)(H,20,21)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFCSFKHWWRMDE-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=NNC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. In cancer cells, it may induce apoptosis by activating caspase pathways and disrupting mitochondrial function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylidene Group
Hydroxy-Methoxy Substitution
- Compound: N′-[(E)-(3-Hydroxy-4-methoxyphenyl)methylene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide (CAS: 1477482-47-5) Formula: C₁₆H₁₈N₄O₃ Molecular Weight: 314.345 g/mol Key Difference: Introduction of a 3-hydroxy group adjacent to the 4-methoxy on the phenyl ring.
Fluorine Substitution
- Compound : N'-(4-Fluorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Methyl Substitution (Suprafenacine)
- Compound : N'-[(E)-(4-Methylphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide (Suprafenacine, CAS: 1477482-50-0)
tert-Butyl Substitution
Physicochemical Properties
| Property | Target Compound | 3-Hydroxy-4-Me Analog | Suprafenacine (4-Me) | 4-Fluoro Analog |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 298.346 | 314.345 | 282.34 | 286.304 |
| LogP (Predicted) | ~2.5 | ~1.8 (due to -OH) | ~3.0 | ~2.7 |
| Hydrogen Bond Acceptors | 5 | 6 | 4 | 5 |
| Rotatable Bonds | 4 | 4 | 4 | 4 |
Crystallographic and Computational Insights
- The target compound’s structure is stabilized by intramolecular N–H⋯O hydrogen bonds , as seen in related hydrazides (e.g., (E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide) .
- Density Functional Theory (DFT) studies on similar compounds (e.g., (E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide) reveal planar geometries optimized for π-π stacking and target binding .
Biological Activity
(E)-N'-(4-methoxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
- Chemical Formula : C16H18N4O2
- Molecular Weight : 298.34 g/mol
- CAS Number : 1477482-59-9
Antibacterial Activity
Research indicates that the compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values have been determined through standard assays.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Escherichia coli | 31.25 - 125 |
| Pseudomonas aeruginosa | 62.5 - 250 |
The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways .
Antifungal Activity
The compound also demonstrates antifungal activity, although it is less potent compared to its antibacterial effects. The following table summarizes the antifungal activity:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 62.5 |
| Aspergillus niger | 125 |
While the activity is moderate, it suggests potential for further development in antifungal therapies .
Anticancer Activity
The anticancer potential of (E)-N'-(4-methoxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has been evaluated against several cancer cell lines. Notably, it has shown promising results against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 24.74 |
| HCT-116 | 18.50 |
The compound's mechanism of action in cancer cells includes the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
Case Studies
- Study on Antibacterial Activity : A study published in MDPI explored the effectiveness of various Schiff base derivatives, including our compound of interest. It was found that (E)-N'-(4-methoxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide exhibited superior antibacterial activity compared to traditional antibiotics like ciprofloxacin .
- Anticancer Evaluation : Another research effort focused on the cytotoxic effects against breast cancer cell lines. The study highlighted that this compound not only inhibited cell growth but also enhanced apoptosis markers significantly when compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
